molecular formula C9H12BClO4 B2366010 [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid CAS No. 2096335-62-3

[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid

Cat. No.: B2366010
CAS No.: 2096335-62-3
M. Wt: 230.45
InChI Key: OCOJVOYCEWLSKK-UHFFFAOYSA-N
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Description

[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C9H12BClO4 and a molecular weight of 230.46 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chloro group and a methoxyethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity . They are readily prepared and used under mild and functional group tolerant reaction conditions .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds, contributing to the success of this reaction in organic synthesis .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling . The reaction conditions are exceptionally mild and tolerant to various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign , making it suitable for use in a variety of environments.

Biochemical Analysis

Biochemical Properties

[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center, forming a new carbon-carbon bond . Additionally, this compound can interact with various enzymes and proteins that contain active sites capable of binding boronic acids, potentially inhibiting their activity through the formation of reversible covalent bonds.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism. For instance, it may inhibit proteasome activity by binding to the catalytic sites of proteasome enzymes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell cycle regulation and apoptosis . Furthermore, this compound can affect cellular redox balance by interacting with thiol-containing proteins, potentially leading to oxidative stress and changes in cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can result in the modulation of enzyme activity, affecting various biochemical pathways . Additionally, the compound can act as a ligand for metal ions, forming complexes that may alter the function of metalloproteins and enzymes. These interactions can lead to changes in gene expression and cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Prolonged exposure to aqueous environments or oxidative conditions can lead to its degradation, affecting its long-term efficacy in biochemical assays. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and therapeutic potential. At higher doses, this compound may induce toxic effects, including hepatotoxicity, nephrotoxicity, and adverse effects on the immune system . Threshold effects observed in these studies indicate that careful dosage optimization is crucial to minimize toxicity while maximizing the compound’s beneficial effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose the parent compound’s biological activity . These metabolic transformations can affect the compound’s bioavailability and efficacy in biochemical assays. Additionally, this compound may influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound may interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production. The precise subcellular localization of the compound can determine its biological effects and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-(2-methoxyethoxy)phenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.

    Bases: Potassium acetate, sodium carbonate, cesium carbonate.

    Solvents: Tetrahydrofuran, dimethylformamide, toluene.

Major Products:

Properties

IUPAC Name

[3-chloro-5-(2-methoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO4/c1-14-2-3-15-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOJVOYCEWLSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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